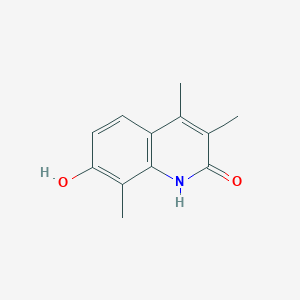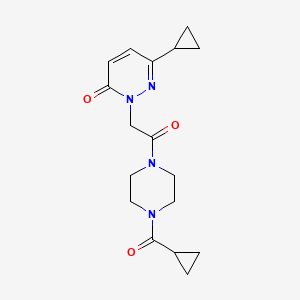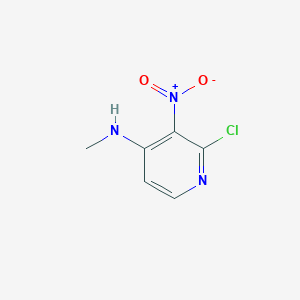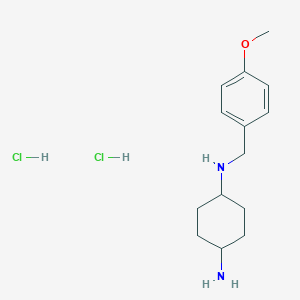
7-羟基-3,4,8-三甲基-1,2-二氢喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds closely related to 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves several methodologies. For instance, the synthesis of 3,4-dihydroisoquinolines involves designing, synthesizing, and characterizing novel compounds through techniques such as IR, NMR, and ESI-MS, with their crystal structures determined by X-ray diffraction analysis (Zhu et al., 2011). Another approach involves the Morita-Baylis-Hillman adduct acetates for synthesizing a series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones under solvent-free conditions, showcasing a versatile method for creating similar compounds (W. Zhong et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 6,7,8-Trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-methyl)-3,4-dihydroisoquinoline, has been detailed through crystallography, indicating complex structures with specific space groups, dimensions, and molecular weights. Such analyses provide insights into the spatial arrangement and potential reactivity sites of the molecule (Zhu et al., 2011).
Chemical Reactions and Properties
Palladium-catalysed methods have been utilized for the stereoselective synthesis of isoquinolin-1(2H)-ones, offering expedient access to substituted isoquinolines. These methodologies involve tandem Heck-Suzuki coupling and can lead to compounds with similar backbones to 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one, showcasing the versatility and potential chemical reactions these compounds can undergo (Amrita Mondal et al., 2018).
Physical Properties Analysis
The physical properties of related compounds can be deduced from their synthesis and molecular structure analysis. For example, the solvothermal method used in the synthesis of a novel 2-substituted-8-hydroxyquinoline ligand indicates its solubility and potential interactions in various solvents, which is critical for understanding the physical behavior of such compounds (Yanping Huo et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, particularly their reactivity and potential for forming various derivatives, are highlighted by the diversity in their synthesis methods and the resultant compounds. For example, the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one and its derivatives through microwave-assisted methods and their subsequent antibacterial and antifungal activity screenings indicate the breadth of chemical properties that can be explored within this class of compounds (M. Deshmukh et al., 2005).
科学研究应用
1. 药物化学和药物开发
7-羟基-3,4,8-三甲基-1,2-二氢喹啉-2-酮,作为8-羟基喹啉类化合物的一部分,在药物化学中得到了显著认可。这种化合物及其衍生物展示了广泛的生物活性,包括抗菌、抗癌和抗真菌效果。它们被认为是药理活性支架的潜在构建模块,并可作为开发针对多种疾病的药物的引导物 (Saadeh, Sweidan, & Mubarak, 2020)。
2. 分析化学
在分析化学领域,7-羟基喹啉衍生物已被用于检测各种金属离子和阴离子,因为它们的色团特性。对这种化合物的改性被广泛探索,以开发更强效的基于靶点的广谱药物分子,具有在治疗像HIV、神经退行性疾病和癌症这样的危及生命的疾病中的潜在应用 (Gupta, Luxami, & Paul, 2021)。
3. 材料化学
该化合物的衍生物也被用于材料化学研究其光物理性质。例如,含有O-磷酸化的4-(羟甲基)-2,2-二甲基-1,2,3,4-四氢喹啉片段的香豆素染料已被合成,展示了大的斯托克斯位移并在可见光谱中发射。这些染料相比其对应物表现出增强的光耐性和亮度,并在荧光显微镜和STED显微镜中有应用 (Nizamov et al., 2016)。
4. 配位化学
该化合物的衍生物也被用于配位化学。已合成并表征了含有喹啉衍生物的金属配合物,显示出在磁性制冷和发光等应用中的潜力。这些配合物展示了单分子磁体行为和磁热效应等有趣性质,表明它们在先进材料应用中的潜力 (Wang et al., 2016)。
5. 光谱学
在光谱学中,像8-溴-7-羟基喹啉基团这样的化合物衍生物已被研究其在不同形式中的共振拉曼特性。这项研究为设计敏感的光谱探针和理解各种溶剂中的分子相互作用提供了更深入的理解 (An et al., 2009)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZZJHQNMPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)




![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)